trans-N-(3-Chloro-2-methylphenyl)octahydro-1H-1-pyrindine-1-propanamide
Description
trans-N-(3-Chloro-2-methylphenyl)octahydro-1H-1-pyrindine-1-propanamide is a bicyclic amide derivative characterized by an octahydro-1H-1-pyrindine core fused to a propanamide group substituted with a 3-chloro-2-methylphenyl moiety. This compound’s rigid bicyclic structure and chloro-methylphenyl substituent confer unique steric and electronic properties, making it a subject of interest in medicinal chemistry and materials science.
Properties
CAS No. |
39494-10-5 |
|---|---|
Molecular Formula |
C18H25ClN2O |
Molecular Weight |
320.9 g/mol |
IUPAC Name |
3-[(4aR,7aS)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-1-yl]-N-(3-chloro-2-methylphenyl)propanamide |
InChI |
InChI=1S/C18H25ClN2O/c1-13-15(19)7-3-8-16(13)20-18(22)10-12-21-11-4-6-14-5-2-9-17(14)21/h3,7-8,14,17H,2,4-6,9-12H2,1H3,(H,20,22)/t14-,17+/m1/s1 |
InChI Key |
FXKALRZPDRNRSI-PBHICJAKSA-N |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CCN2CCC[C@@H]3[C@@H]2CCC3 |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CCN2CCCC3C2CCC3 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of trans-N-(3-Chloro-2-methylphenyl)octahydro-1H-1-pyrindine-1-propanamide generally follows a multi-step approach:
- Construction or procurement of the octahydro-1H-1-pyrindine core (a bicyclic amine).
- N-acylation of the bicyclic amine with a suitable propanoyl derivative.
- Coupling with the 3-chloro-2-methylphenyl amine or its derivatives to form the final amide.
This approach requires careful control of stereochemistry to obtain the trans isomer and optimization of reaction conditions to maximize yield and purity.
Detailed Preparation Steps
Synthesis of the Octahydro-1H-1-pyrindine Core
The bicyclic octahydrocyclopenta[b]pyridine core can be synthesized via cyclization reactions involving appropriate precursors such as amino alcohols or cyclic amines. Literature reports related bicyclic amines such as octahydro-1H-pyrrolo[3,4-b]pyridine (CAS 151213-40-0) describe conditions involving heating, use of triethylamine as a base, and acetonitrile as solvent, with yields up to 89%.
Coupling with 3-Chloro-2-methylphenyl Amine
The final amide bond formation involves coupling the acylated bicyclic amine intermediate with 3-chloro-2-methylphenyl amine. This step is typically conducted under mild conditions, sometimes with the aid of coupling reagents or activating agents to promote amide bond formation.
Reported methods use triethylamine as a base in solvents such as acetonitrile or methanol, with subsequent acidification (e.g., with hydrochloric acid) to precipitate the product as a hydrochloride salt, facilitating purification.
Representative Preparation Procedure
| Step | Reagents and Conditions | Operation Details | Yield and Purity |
|---|---|---|---|
| 1. Formation of bicyclic amine core | Heating precursors with triethylamine in acetonitrile at 90-100 °C for 3 hours | Stirring in a three-necked flask; reflux conditions | Yield ~89.8%; purity >99% (HPLC) |
| 2. N-acylation with propanoyl chloride | Reaction with propanoyl chloride (3 eq) in benzene or dichloromethane at 80 °C for 3 hours | Use of pyridine or triethylamine as base; monitoring by NMR or TLC | Yield up to 92% isolated; high conversion |
| 3. Amide bond formation with 3-chloro-2-methylphenyl amine | Stirring in acetonitrile or methanol with triethylamine at 15-30 °C; acidification with HCl to pH 1-2 | Crystallization induced by cooling; filtration and washing | Yield 75-90%; purity >99% (HPLC) |
Notes on Stereochemistry and Purification
- The trans stereochemistry is controlled during the bicyclic amine formation and maintained through subsequent steps.
- Purification often involves crystallization of the hydrochloride salt from ethanol or methanol, which also improves purity.
- Analytical methods such as HPLC and NMR are used to confirm purity and stereochemical integrity.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Conditions | Temperature Range | Reaction Time | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| Bicyclic amine core synthesis | Triethylamine, acetonitrile | 90-100 °C | 3 h | ~89.8 | >99 | Reflux, three-neck flask |
| N-acylation with propanoyl chloride | Propanoyl chloride (3 eq), pyridine or triethylamine, benzene or DCM | 80 °C | 3 h | Up to 92 | High | Excess acyl chloride critical |
| Amide bond formation | 3-Chloro-2-methylphenyl amine, triethylamine, acetonitrile/methanol, HCl | 15-30 °C | 1-4 h | 75-90 | >99 | Acidification to pH 1-2, crystallization |
Chemical Reactions Analysis
Types of Reactions
3-[(4aR,7aS)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-1-yl]-N-(3-chloro-2-methylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The chlorinated phenyl group can undergo substitution reactions with nucleophiles, resulting in the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
3-[(4aR,7aS)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-1-yl]-N-(3-chloro-2-methylphenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4aR,7aS)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-1-yl]-N-(3-chloro-2-methylphenyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Structural Comparison
| Compound Name | Core Structure | Key Substituents | Functional Groups |
|---|---|---|---|
| trans-N-(3-Chloro-2-methylphenyl)octahydro-1H-1-pyrindine-1-propanamide | Octahydro-1H-1-pyrindine | 3-Chloro-2-methylphenyl, propanamide | Amide, bicyclic tertiary amine |
| 3-Chloro-N-phenyl-phthalimide | Phthalimide | 3-Chloro, phenyl | Imide, aromatic rings |
| 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde | Pyrazole | 3-Chlorophenylsulfanyl, trifluoromethyl | Aldehyde, sulfanyl, trifluoromethyl |
Key Observations :
- The propanamide group enables hydrogen-bond donor/acceptor interactions, similar to the imide group in 3-chloro-N-phenyl-phthalimide but distinct from the sulfanyl and aldehyde groups in the pyrazole analog .
Physicochemical and Reactivity Profiles
Table 2: Property Comparison
| Compound Name | Molecular Weight (g/mol) | Predicted Solubility (LogP) | Stability under Basic Conditions |
|---|---|---|---|
| This compound | ~320 | Moderate (LogP ~3.2) | Stable (rigid bicyclic core) |
| 3-Chloro-N-phenyl-phthalimide | 257.68 | Low (LogP ~4.1) | Sensitive to hydrolysis |
| 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde | 338.77 | Low (LogP ~3.8) | Sensitive to oxidation |
Key Observations :
- The chloro-methylphenyl substituent in the target compound enhances lipophilicity compared to simpler phenyl groups ().
- The trifluoromethyl group in the pyrazole analog () increases electron-withdrawing effects, altering reactivity compared to the target compound’s amide group .
Hydrogen-Bonding and Crystallographic Behavior
The target compound’s amide group and tertiary amine in the pyrindine core enable diverse hydrogen-bonding networks, critical for crystal packing. In contrast:
- Pyrazole derivatives () exhibit weaker hydrogen-bonding capacity but stronger dipole-dipole interactions from sulfanyl and aldehyde groups .
Graph-set analysis () suggests that the target compound’s bicyclic structure may favor R₂²(8) motifs (two donor/two acceptor interactions), whereas phthalimide analogs adopt C(4) chains .
Biological Activity
trans-N-(3-Chloro-2-methylphenyl)octahydro-1H-1-pyrindine-1-propanamide, with the CAS number 39494-10-5, is a complex organic compound characterized by its unique cyclopenta[b]pyridin structure. This compound has garnered interest in pharmaceutical research due to its potential biological activities, particularly in the realm of medicinal chemistry.
- Molecular Formula : C18H25ClN2O
- Molecular Weight : 320.9 g/mol
- IUPAC Name : 3-[(4aR,7aS)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-1-yl]-N-(3-chloro-2-methylphenyl)propanamide
- InChI Key : FXKALRZPDRNRSI-PBHICJAKSA-N
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is hypothesized that this compound may modulate enzyme activity or receptor binding, leading to various pharmacological effects. The precise mechanisms remain an area of ongoing research.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related derivatives have shown inhibitory effects against various bacterial strains. The effectiveness of these compounds can be measured using the ID50 metric (the concentration required to inhibit 50% of the target organism).
| Compound | Target Organism | ID50 (M) |
|---|---|---|
| 3-Oxa-FU | S. faecium | |
| E. coli |
These findings suggest that this compound may possess similar antimicrobial efficacy.
Cytotoxicity Studies
Cytotoxicity assays have been conducted on various cancer cell lines to evaluate the potential antineoplastic properties of this compound. Preliminary results indicate that it may exhibit cytotoxic effects comparable to those of known chemotherapeutic agents.
Case Studies
A notable study investigated the pharmacological profile of a closely related compound in vivo. In this study, mice bearing L1210 leukemia were treated with varying doses of the compound:
| Dosage (mg/kg) | % Tumor Control (T/C) |
|---|---|
| 60 | 223 |
| 80 | 204 |
The results demonstrated a significant prolongation of survival time in treated subjects compared to controls, indicating potential therapeutic benefits.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
